Oxetacillin
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Overview
Description
Oxetacillin is a narrow-spectrum beta-lactam antibiotic belonging to the penicillin class. It is known for its resistance to penicillinase enzymes, which makes it effective against penicillin-resistant Staphylococcus aureus. This compound was developed to combat bacterial infections that are resistant to other penicillins .
Scientific Research Applications
Oxetacillin has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying beta-lactam antibiotics and their interactions with bacterial enzymes.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Used in clinical studies to evaluate its efficacy against resistant bacterial strains.
Industry: Utilized in the production of pharmaceutical formulations for treating bacterial infections
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of oxetacillin involves the condensation of 6-aminopenicillanic acid (6-APA) with benzyl chloride isoxazole. The process includes several steps such as condensation, acidification, crystallization, crystal washing, and grinding .
Industrial Production Methods: In industrial settings, the synthesis of this compound sodium is carried out on a large scale with high yield, purity, and stability. The process is designed to be efficient and stable, ensuring the production of this compound sodium suitable for injection .
Chemical Reactions Analysis
Types of Reactions: Oxetacillin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the structure of this compound, potentially altering its antibacterial properties.
Substitution: Substitution reactions involving this compound can lead to the formation of derivatives with different pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of this compound sulfoxide, while reduction can yield reduced this compound derivatives.
Mechanism of Action
Oxetacillin exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the final transpeptidation step of peptidoglycan synthesis, which is essential for bacterial cell wall integrity. As a result, the bacterial cell wall is weakened, leading to cell lysis and death .
Comparison with Similar Compounds
Methicillin: Similar in structure and function but has been largely replaced by oxetacillin in clinical use.
Nafcillin: Another penicillinase-resistant penicillin with similar antibacterial properties.
Cloxacillin: Used to treat infections caused by penicillinase-producing staphylococci.
Dicloxacillin: Known for its stability against beta-lactamase enzymes.
Flucloxacillin: Widely used in clinical settings for its resistance to penicillinase.
Uniqueness of this compound: this compound is unique due to its specific resistance to penicillinase enzymes, making it particularly effective against penicillin-resistant Staphylococcus aureus. Its stability and efficacy in treating resistant bacterial infections set it apart from other similar compounds .
Properties
CAS No. |
53861-02-2 |
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Molecular Formula |
C19H23N3O5S |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
(2S,5R,6R)-6-[(4R)-4-(4-hydroxyphenyl)-2,2-dimethyl-5-oxoimidazolidin-1-yl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C19H23N3O5S/c1-18(2)13(17(26)27)21-15(25)12(16(21)28-18)22-14(24)11(20-19(22,3)4)9-5-7-10(23)8-6-9/h5-8,11-13,16,20,23H,1-4H3,(H,26,27)/t11-,12-,13+,16-/m1/s1 |
InChI Key |
MFSKHDSIPVDCDE-NFFDBFGFSA-N |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N3C(=O)[C@H](NC3(C)C)C4=CC=C(C=C4)O)C(=O)O)C |
SMILES |
CC1(C(N2C(S1)C(C2=O)N3C(=O)C(NC3(C)C)C4=CC=C(C=C4)O)C(=O)O)C |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)N3C(=O)C(NC3(C)C)C4=CC=C(C=C4)O)C(=O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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